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Compound of Interest

Compound Name: Aluminum bromide

Cat. No.: B048194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic

properties associated with the formation of aluminum bromide (AlBr₃). The following sections

detail the core thermodynamic parameters, the experimental methodologies used to determine

these values, and a discussion of the biological relevance of aluminum ions, which may be of

interest to professionals in drug development.

Core Thermodynamic Data
The formation of aluminum bromide from its constituent elements, solid aluminum and liquid

bromine, is an exothermic process, releasing a significant amount of energy. The key

thermodynamic parameters for the formation of solid AlBr₃ at standard conditions (298.15 K

and 1 bar) are summarized in the table below.
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Thermodynamic
Property

Symbol Value Units

Standard Enthalpy of

Formation (solid)
ΔfH° -511.28[1] kJ/mol

Standard Molar

Entropy (solid)
S° 180.2[2][3][4] J/(mol·K)

Standard Gibbs Free

Energy of Formation

(solid)

ΔfG° -498.8 kJ/mol

Heat Capacity (solid,

at 298.15 K)
Cₚ 100.6[2][3][4] J/(mol·K)

Note on Enthalpy of Formation: Various sources report different values for the standard

enthalpy of formation of AlBr₃. Values of -572.5 kJ/mol and -494.8 ± 2.7 kJ/mol have also been

reported.[2][3][4][5] The value of -511.28 kJ/mol from the NIST-JANAF Thermochemical Tables

is cited here as a critically evaluated figure.[1] The Standard Gibbs Free Energy of Formation

was calculated using the formula ΔfG° = ΔfH° - TΔS°, with ΔS° calculated from the standard

entropies of AlBr₃(s), Al(s), and Br₂(l).

Experimental Protocols
The determination of the thermodynamic properties of aluminum bromide formation relies on

precise experimental techniques, primarily calorimetry.

Solution Reaction Calorimetry for Enthalpy of Formation
A common method for determining the standard enthalpy of formation of a compound like

aluminum bromide is solution reaction calorimetry. While a specific, detailed protocol for AlBr₃

is not readily available in the public domain, the general procedure is as follows:

Reactant Preparation: High-purity aluminum metal and liquid bromine are used as reactants.

Calorimeter Setup: A solution calorimeter, often a constant-pressure calorimeter like a coffee-

cup calorimeter for simpler setups or a more sophisticated bomb calorimeter for higher

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C7727153&Mask=1EFF
https://www.geeksforgeeks.org/chemistry/aluminum-bromide-formula-structure-properties-uses-sample-questions/
https://www.extramarks.com/studymaterials/formulas/aluminum-bromide-formula/
https://en.wikipedia.org/wiki/Aluminium_bromide
https://www.geeksforgeeks.org/chemistry/aluminum-bromide-formula-structure-properties-uses-sample-questions/
https://www.extramarks.com/studymaterials/formulas/aluminum-bromide-formula/
https://en.wikipedia.org/wiki/Aluminium_bromide
https://www.geeksforgeeks.org/chemistry/aluminum-bromide-formula-structure-properties-uses-sample-questions/
https://www.extramarks.com/studymaterials/formulas/aluminum-bromide-formula/
https://en.wikipedia.org/wiki/Aluminium_bromide
https://pubs.rsc.org/en/content/articlelanding/1973/dt/dt9730000659
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7727153&Mask=1EFF
https://www.benchchem.com/product/b048194?utm_src=pdf-body
https://www.benchchem.com/product/b048194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


precision, is employed. A solvent in which aluminum bromide is soluble and the reaction

can be contained is chosen.

Reaction Initiation: A known mass of aluminum is reacted with a stoichiometric excess of

bromine within the calorimeter.

Temperature Measurement: The temperature change of the solvent and the calorimeter itself

is meticulously recorded over time.

Heat Calculation: The heat absorbed by the solution and the calorimeter is calculated using

the formula q = mcΔT, where 'm' is the mass of the solution, 'c' is its specific heat capacity,

and 'ΔT' is the change in temperature. The heat capacity of the calorimeter itself is also

factored in.

Enthalpy Calculation: The enthalpy change for the reaction is determined from the calculated

heat at constant pressure. This value is then used in a Hess's Law cycle to calculate the

standard enthalpy of formation of aluminum bromide.

Thermodynamic Relationships
The fundamental thermodynamic properties are interconnected. The Gibbs free energy of

formation, which determines the spontaneity of a reaction, is a function of the enthalpy and

entropy of formation.

Standard Enthalpy of Formation
(ΔfH°)

Standard Gibbs Free Energy of Formation
(ΔfG°)

ΔfG° = ΔfH° - TΔS°

Standard Molar Entropy
(S°)

ΔfG° = ΔfH° - TΔS°

Reaction SpontaneityDetermines
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Caption: Logical relationship between key thermodynamic properties.
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Biological Signaling Considerations for Drug
Development Professionals
While aluminum bromide itself is not a signaling molecule, the aluminum ion (Al³⁺) can have

significant biological effects. In the context of drug development and life sciences research,

understanding the potential impact of aluminum ions is crucial, especially when aluminum-

containing compounds are considered for any application.

Research has indicated that aluminum ions can induce oxidative stress in biological systems.

[6] This can, in turn, influence various signaling pathways. For instance, in plant biology,

aluminum has been shown to trigger an oxidative burst that involves salicylic acid signal

transduction.[6]

The following diagram illustrates a simplified, hypothetical workflow for investigating the

potential interaction of a substance containing a bioavailable ion, such as Al³⁺, with a cellular

signaling pathway.
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In Vitro Analysis

In Vivo Model

Cell Culture Exposure
(e.g., with Al³⁺ source)

Reactive Oxygen Species (ROS) Assay

Signaling Pathway Analysis
(e.g., Western Blot, qPCR)

Animal Model Administration

Tissue-Specific Analysis
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Caption: Experimental workflow for investigating ion-induced signaling.

This guide provides a foundational understanding of the thermodynamic properties of

aluminum bromide formation. For professionals in drug development, the key takeaway is the

high stability of this compound and the potential biological activity of the aluminum ion, which

warrants careful consideration in any relevant research or application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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